molecular formula C16H25N3O4 B8556017 2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethanol

2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethanol

Cat. No.: B8556017
M. Wt: 323.39 g/mol
InChI Key: BNWXBDKMWGFMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethanol is a complex organic compound featuring a piperazine ring substituted with a nitrophenyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common approach includes:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Etherification: Formation of the propan-2-yloxy group.

    Piperazine Ring Formation: Cyclization to form the piperazine ring.

    Substitution: Introduction of the ethanol moiety.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to enhance yield and purity.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents like potassium permanganate.

    Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: Use of electrophiles like halogens under acidic conditions.

Major Products:

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethanol has several applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of new pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological receptors or enzymes, leading to various biological effects.

Comparison with Similar Compounds

    2-{1-Methyl-4-[4-amino-3-(propan-2-yloxy)phenyl]piperazin-2-yl}ethanol: Similar structure but with an amino group instead of a nitro group.

    2-{1-Methyl-4-[4-hydroxy-3-(propan-2-yloxy)phenyl]piperazin-2-yl}ethanol: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness: The presence of the nitro group in 2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethanol imparts unique chemical reactivity and potential biological activity, distinguishing it from its analogs.

Properties

Molecular Formula

C16H25N3O4

Molecular Weight

323.39 g/mol

IUPAC Name

2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethanol

InChI

InChI=1S/C16H25N3O4/c1-12(2)23-16-10-13(4-5-15(16)19(21)22)18-8-7-17(3)14(11-18)6-9-20/h4-5,10,12,14,20H,6-9,11H2,1-3H3

InChI Key

BNWXBDKMWGFMJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N2CCN(C(C2)CCO)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

974 mg of N,N-diisopropylethylamine and 724 mg of 2-(1-methylpiperazin-2-yl)ethanol are added to a suspension of 1 g of 4-fluoro-1-nitro-2-(propan-2-yloxy)benzene in 10 ml of acetonitrile. The reaction medium is microwave-heated at 110° C. for 6 hours and then concentrated to dryness under reduced pressure. Purification is carried out by flash chromatography on silica gel (40-63 microns), elution being carried out with a mixture of dichloromethane and methanol (100/0) to (90/10). 1.15 g of 2-{1-methyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]piperazin-2-yl}ethanol are obtained in the form of a yellow oil.
Quantity
974 mg
Type
reactant
Reaction Step One
Quantity
724 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

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